![molecular formula C8H5BrN2O B594505 8-溴咪唑并[1,2-a]吡啶-3-甲醛 CAS No. 1232038-99-1](/img/structure/B594505.png)

8-溴咪唑并[1,2-a]吡啶-3-甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

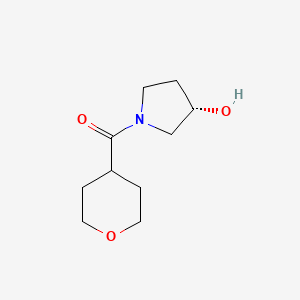

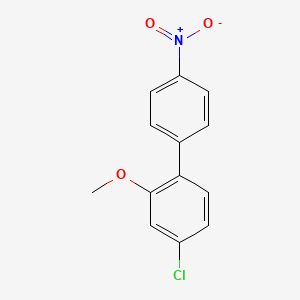

8-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde is a chemical compound with the CAS Number: 1232038-99-1 . It has a molecular weight of 225.04 . It is a solid substance that is stored in a refrigerator .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, including 8-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde, has been well studied in the past decade due to its importance as a bioactive scaffold . The synthetic pathways include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Molecular Structure Analysis

The molecular structure of 8-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde consists of a fused bicyclic 5,6 heterocycle . The InChI code for this compound is 1S/C8H5BrN2O/c9-7-2-1-3-11-6(5-12)4-10-8(7)11/h1-5H .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The chemical reactions involved in the synthesis of these compounds have been categorized into seven important categories: transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Physical And Chemical Properties Analysis

8-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde is a solid substance . It has a molecular weight of 225.04 . The compound is stored in a refrigerator .科学研究应用

Chemodivergent Synthesis

The compound is used in the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines . This process involves different reaction conditions, with N-(pyridin-2-yl)amides formed in toluene via C–C bond cleavage promoted by I2 and TBHP .

Anticancer Agents

Imidazopyridine derivatives, including “8-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde”, have been evaluated as potential anticancer agents against breast cancer cells . In particular, N-acylhydrazone (NAH) derivatives showed significant results .

Optoelectronic Devices

Imidazopyridine derivatives are used in the development of optoelectronic devices . Their luminescent properties make them suitable for use in these applications .

Sensors

The compound’s luminescent properties also make it useful in the development of sensors . These sensors can be used in various fields, including environmental monitoring and medical diagnostics .

Confocal Microscopy and Imaging

Imidazopyridine derivatives are used as emitters for confocal microscopy and imaging . This allows for the visualization of biological structures and processes .

Antiviral Agents

Imidazopyridine derivatives have been studied for their antiviral properties . This makes them potential candidates for the development of new antiviral drugs .

Antibacterial Agents

In addition to their antiviral properties, imidazopyridine derivatives also have antibacterial properties . This makes them potential candidates for the development of new antibacterial drugs .

Tuberculosis Treatment

Imidazopyridine analogues have been developed as potential treatments for tuberculosis . These compounds have shown promising results in reducing bacterial load in animal models .

安全和危害

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has been associated with skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .

未来方向

Imidazo[1,2-a]pyridines, including 8-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde, have been attracting substantial interest due to their potential pharmaceutical applications . The recent advances in the synthesis of imidazo[1,2-a]pyridines from 2016 to 2021 from various substrates have been summarized . This review will provide new initiatives to chemists towards the synthesis of imidazo[1,2-a]pyridines and all frequent challenges associated with the reported methods .

作用机制

Target of Action

It’s known that imidazo[1,2-a]pyridines, a class of compounds to which 8-bromoimidazo[1,2-a]pyridine-3-carbaldehyde belongs, are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They serve as pharmacophores for many molecules with significant biological and therapeutic value .

Mode of Action

Related compounds, such as n-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines, are synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . The formation of these compounds involves C–C bond cleavage promoted by I2 and TBHP .

Biochemical Pathways

Imidazo[1,2-a]pyridines are known to be involved in various biochemical pathways due to their wide range of applications in medicinal chemistry .

Result of Action

Imidazo[1,2-a]pyridines, a related class of compounds, are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .

Action Environment

It’s known that the compound should be stored in a refrigerator to maintain its stability .

属性

IUPAC Name |

8-bromoimidazo[1,2-a]pyridine-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O/c9-7-2-1-3-11-6(5-12)4-10-8(7)11/h1-5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPVVPSKLFGVMEI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=CN=C2C(=C1)Br)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

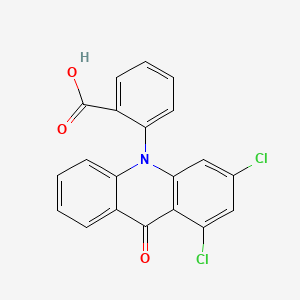

![7'-Fluoro-2',3'-dihydro-1'h-spiro[cyclohexane-1,4'-isoquinoline]](/img/structure/B594435.png)

![1,2,3,4-Tetrahydro-pyrido[1,2-a]pyrimidin-6-one hydrochloride](/img/structure/B594443.png)